N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview for Researchers
N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a synthetic purine (B94841) nucleoside analog. As a derivative of isoguanosine, an isomer of the naturally occurring guanosine, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry and drug development. Purine nucleoside analogs are known to exhibit a broad spectrum of biological activities, including antitumor and antiviral properties, primarily through mechanisms that involve the inhibition of DNA synthesis and the induction of apoptosis[1]. This technical guide provides a comprehensive overview of the available scientific information on N6-Dimethylaminomethylidene isoguanosine, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N6-Dimethylaminomethylidene isoguanosine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₆O₅ | |
| Molecular Weight | 338.32 g/mol | |
| CAS Number | 156706-72-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Synthesis and Characterization
A plausible synthetic approach could involve the reaction of a protected isoguanosine with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which would install the dimethylaminomethylidene group onto the N6 position. The synthesis of the isoguanosine backbone itself can be achieved through various reported methods, often starting from commercially available purine derivatives.
General Workflow for the Synthesis of N6-Substituted Isoguanosine Derivatives:
Caption: A generalized workflow for the synthesis of N6-substituted isoguanosine analogs.
Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the dimethylaminomethylidene group and the isoguanosine core. While specific NMR data for N6-Dimethylaminomethylidene isoguanosine is not published, data for related compounds like N6,N6-dimethyladenosine can serve as a reference for expected chemical shifts.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Biological Activity and Mechanism of Action
Detailed studies on the biological activity and specific mechanism of action of N6-Dimethylaminomethylidene isoguanosine are limited. However, based on its classification as a purine nucleoside analog, its potential biological effects can be inferred from related compounds.
Antitumor Potential
Purine nucleoside analogs are a well-established class of anticancer agents. Their mechanism of action often involves:
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Incorporation into DNA/RNA: After intracellular phosphorylation to the triphosphate form, these analogs can be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids.
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Enzyme Inhibition: They can inhibit key enzymes involved in nucleotide metabolism and DNA synthesis, such as DNA polymerases and ribonucleotide reductase.
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Induction of Apoptosis: The disruption of cellular processes by these analogs can trigger programmed cell death (apoptosis) in cancer cells.
Potential Signaling Pathway Involvement: The PI3K/AKT Pathway
A structurally related compound, N6,N6-dimethyladenosine , has been shown to be a potent inhibitor of the PI3K/AKT signaling pathway in non-small cell lung cancer cell lines. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.
It is plausible that N6-Dimethylaminomethylidene isoguanosine could exert its potential antitumor effects through a similar mechanism. Further investigation is required to confirm this hypothesis.
Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols
As specific experimental data for N6-Dimethylaminomethylidene isoguanosine is not publicly available, this section provides generalized protocols for assays that would be relevant for evaluating its biological activity. These are intended to serve as a starting point for researchers.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration (IC50).
Workflow:
Caption: A typical workflow for an MTT cell viability assay.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of N6-Dimethylaminomethylidene isoguanosine in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for AKT Pathway Inhibition
This technique can be used to assess the phosphorylation status of AKT and downstream targets, providing evidence for pathway inhibition.
Methodology:
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Cell Treatment: Treat cells with N6-Dimethylaminomethylidene isoguanosine at a concentration around its IC50 for various time points.
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Protein Extraction: Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and other relevant pathway proteins.
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Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Future Directions
The preliminary information on N6-Dimethylaminomethylidene isoguanosine suggests that it is a compound of interest for further investigation, particularly in the context of cancer research. Future studies should focus on:
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Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol and comprehensive characterization data (NMR, MS, etc.).
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In-depth Biological Evaluation: Screening against a panel of cancer cell lines to determine its spectrum of activity and IC50 values.
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Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effects on the PI3K/AKT pathway and other potential targets.
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In Vivo Studies: Evaluating its efficacy and safety in animal models of cancer.
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Antiviral Screening: Given the known antiviral activity of other nucleoside analogs, screening for activity against a range of viruses would be a valuable endeavor.
Conclusion
N6-Dimethylaminomethylidene isoguanosine is a purine nucleoside analog with potential for biological activity, likely as an antitumor agent. While specific experimental data for this compound is currently scarce, its structural similarity to other biologically active nucleosides provides a strong rationale for further research. The information and generalized protocols provided in this guide are intended to facilitate future investigations into the therapeutic potential of this and related compounds.
